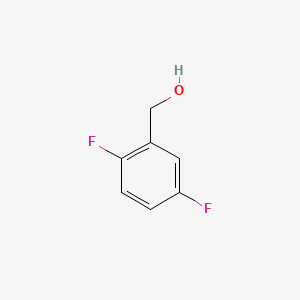

2,5-Difluorobenzyl alcohol

Beschreibung

2,5-Difluorobenzyl alcohol (CAS: 75853-20-2) is a fluorinated aromatic alcohol with the molecular formula C₇H₆F₂O and a molecular weight of 144.12 g/mol. It is characterized by two fluorine atoms at the 2- and 5-positions of the benzyl ring, which significantly influence its physicochemical properties and reactivity. Key physical parameters include a density of 1.290 g/cm³ and a melting point of 93°C . The compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty materials. Its safety profile includes hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Eigenschaften

IUPAC Name |

(2,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKCAPPVFQLOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226760 | |

| Record name | 2,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75853-20-2 | |

| Record name | 2,5-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8M6A2PTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reduction of 2,5-Difluorobenzaldehyde

One of the most common methods for synthesizing this compound is through the reduction of 2,5-difluorobenzaldehyde. This process typically employs reducing agents such as:

- Sodium borohydride (NaBH₄)

- Lithium aluminum hydride (LiAlH₄)

- Solvents: Anhydrous solvents like tetrahydrofuran (THF) or ethanol are commonly used.

- Temperature: The reaction is usually conducted at controlled temperatures to optimize yield.

$$

\text{C}7\text{H}4\text{F}2\text{O} + \text{Reducing Agent} \rightarrow \text{C}7\text{H}6\text{F}2\text{O}

$$

Catalytic Hydrogenation

In industrial settings, catalytic hydrogenation of 2,5-difluorobenzaldehyde is often preferred due to its scalability and higher yields. This method utilizes hydrogen gas in the presence of a catalyst such as palladium or platinum.

- Higher yield compared to chemical reduction.

- More efficient for large-scale production.

Alternative Synthesis Routes

Bromination of 2,5-Difluorotoluene

Another method involves the bromination of 2,5-difluorotoluene to produce intermediates that can be further converted into this compound.

- Catalyst: Lewis acids like iron(III) bromide or aluminum bromide.

- Temperature: Typically conducted at room temperature.

$$

\text{C}7\text{H}6\text{F}2 + \text{Br}2 \rightarrow \text{C}7\text{H}5\text{BrF}_2 + \text{HBr}

$$

Direct Bromination of this compound

Direct bromination of this compound using phosphorus tribromide can also yield brominated derivatives that may be converted back to the desired alcohol through hydrolysis.

This method generally results in moderate yields and requires careful control of reaction conditions to minimize side reactions.

Summary of Preparation Methods

The following table summarizes various preparation methods for this compound along with their key characteristics:

| Preparation Method | Key Reagents | Yield Potential | Notes |

|---|---|---|---|

| Reduction of 2,5-Difluorobenzaldehyde | NaBH₄ / LiAlH₄ | High | Common laboratory method |

| Catalytic Hydrogenation | H₂ / Catalyst (Pd/Pt) | Very High | Preferred for industrial scale |

| Bromination of 2,5-Difluorotoluene | Br₂ / Lewis Acid | Moderate | Useful for synthesizing intermediates |

| Direct Bromination | PBr₃ | Moderate | Requires careful control |

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Difluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,5-difluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 2,5-difluorobenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines or thiols

Major Products Formed:

Oxidation: 2,5-Difluorobenzaldehyde

Reduction: 2,5-Difluorobenzylamine

Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,5-Difluorobenzyl alcohol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable for creating derivatives that can be used in pharmaceuticals and agrochemicals.

Synthetic Methods

The most common synthetic route involves the reduction of 2,5-difluorobenzaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically occurs in anhydrous solvents under controlled temperatures. Additionally, catalytic hydrogenation is employed in industrial settings to enhance yield and scalability.

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits potential as an inhibitor of phosphodiesterases (PDEs), enzymes involved in cellular signaling pathways. The fluorine atoms enhance its binding affinity to the enzyme's active site. For instance, a study demonstrated significant inhibitory activity against PDE2, suggesting therapeutic implications for conditions such as asthma and cardiovascular diseases .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli. The presence of fluorine increases lipophilicity, allowing better membrane penetration and efficacy against pathogens .

Cytotoxicity and Anticancer Properties

Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed its potential as an anticancer agent. It induces apoptosis through mechanisms involving caspase activation. Studies on human breast cancer cell lines indicated a significant reduction in cell viability due to DFBA treatment .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique properties allow for the development of novel formulations that can enhance crop protection and yield.

Case Studies

- Enzyme Inhibition : A focused study on DFBA derivatives highlighted its significant inhibitory activity against PDE isozymes. The fluorine substitution pattern was found to enhance binding affinity to enzyme active sites.

- Antimicrobial Activity : In vitro tests indicated that DFBA exhibited notable antibacterial activity against resistant strains of bacteria. This suggests potential for development into a novel antimicrobial agent.

- Anticancer Activity : Research on DFBA's effects on breast cancer cell lines showed it significantly reduced cell viability through apoptosis induction. The mechanism involved activation of apoptotic pathways.

Wirkmechanismus

The mechanism of action of 2,5-difluorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- All difluorinated benzyl alcohols share the same molecular formula and weight.

- Density and melting points vary slightly due to differences in fluorine positioning. For example, 2,6-difluorobenzyl alcohol has a higher density (1.300 vs. 1.290) and lower melting point (88°C vs. 93°C) compared to the 2,5-isomer .

Chemical Reactivity

Fluorine substituents modulate electronic effects and steric hindrance, impacting reactivity:

- Oxidation : Benzyl alcohols are oxidized to benzaldehydes or carboxylic acids. For instance, this compound can be oxidized to 2,5-difluorobenzaldehyde (CAS: 2646-90-4), a key intermediate in fragrance and pharmaceutical synthesis .

- Esterification/Acylation : Reacts with acyl chlorides or anhydrides to form esters. highlights its use in synthesizing fluorinated benzoyl derivatives via HATU-mediated coupling .

- Comparative Reactivity : The 2,6-isomer may exhibit slower reaction kinetics in electrophilic substitutions due to increased steric hindrance from adjacent fluorine atoms, whereas the 2,5-isomer offers better accessibility for reactions at the para position .

Biologische Aktivität

2,5-Difluorobenzyl alcohol (DFBA) is an organic compound with the molecular formula C₇H₆F₂O. It features a benzyl alcohol structure, characterized by a hydroxymethyl group (-CH₂OH) attached to a benzene ring that has fluorine substituents at the 2 and 5 positions. This unique arrangement of fluorine atoms significantly influences its chemical reactivity and biological properties, making it an interesting subject for medicinal chemistry and pharmacological studies.

- Molecular Weight : Approximately 144.12 g/mol

- Melting Point : Data not extensively available; typically requires experimental determination.

- Boiling Point : Not extensively documented; varies based on purity and atmospheric conditions.

Biological Activity

Research into the biological activity of DFBA has identified several key areas of interest:

- Enzyme Inhibition : DFBA has shown potential as an inhibitor of various enzymes, particularly phosphodiesterases (PDEs). PDEs play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as asthma, cardiovascular diseases, and erectile dysfunction.

- Antimicrobial Properties : Preliminary studies indicate that DFBA exhibits antimicrobial activity against certain bacterial strains. The presence of fluorine atoms may enhance its lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens.

- Cytotoxicity : Investigations into the cytotoxic effects of DFBA on cancer cell lines have yielded promising results. The compound appears to induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of PDE isozymes by DFBA derivatives demonstrated significant inhibitory activity against PDE2. The results indicated that the presence of fluorine atoms at the 2 and 5 positions enhanced the binding affinity to the enzyme's active site, leading to effective inhibition.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains revealed that DFBA exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that DFBA could be developed into a novel antimicrobial agent, particularly in treating resistant strains.

Case Study 3: Anticancer Activity

Research involving DFBA's effects on human breast cancer cell lines showed that it significantly reduced cell viability through apoptosis induction. The mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound (DFBA) | C₇H₆F₂O | Enzyme inhibition, antimicrobial, anticancer |

| 3-Chloro-2,5-difluorobenzyl alcohol | C₇H₅ClF₂O | Enzyme inhibition |

| 3-Fluoro-2,4-dichlorobenzyl alcohol | C₇H₄Cl₂F | Antimicrobial |

Q & A

Q. Methodological Answer :

- Spectroscopic Analysis :

- NMR : Expect a singlet (~4.7 ppm) for the benzyl -CH₂OH group and splitting patterns for aromatic protons due to fluorine coupling.

- NMR : Two distinct peaks corresponding to the two fluorine atoms in the 2- and 5-positions.

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 144.12 (M⁺) and fragmentation patterns consistent with the benzyl alcohol backbone .

- Purity Assessment : Use HPLC with a C18 column and UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .

(Advanced) How can crystallographic data resolve discrepancies in reported physicochemical properties (e.g., melting point)?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution in ethanol. Refine data using SHELXL , which provides precise bond lengths and angles. For example, discrepancies in melting points may arise from polymorphic forms; SCXRD can identify lattice packing differences .

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles (melting onset, enthalpy) across batches to detect polymorphic or hydration variations .

(Advanced) What strategies optimize this compound as a precursor in fluorinated drug synthesis?

Q. Methodological Answer :

- Esterification/Protection : Protect the hydroxyl group with acetyl chloride to form 2,5-difluorobenzyl acetate, enabling subsequent coupling reactions without side reactions.

- Suzuki-Miyaura Cross-Coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at the benzyl position, leveraging fluorine’s electron-withdrawing effects to enhance reaction rates .

- Biological Activity Screening : Test derivatives as enzyme inhibitors (e.g., cyclooxygenase) using in vitro assays, comparing IC₅₀ values to non-fluorinated analogs to assess fluorine’s impact .

(Advanced) How can computational modeling guide the design of this compound derivatives for target interactions?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for nucleophilic/electrophilic attacks.

- Molecular Docking : Simulate binding affinities of derivatives with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on fluorine’s role in hydrophobic interactions and steric effects .

- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with biological activity to prioritize synthetic targets .

(Basic) What safety protocols are critical for handling this compound in laboratory settings?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation, H335 ).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 ).

- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Monitor stability via periodic NMR checks .

(Advanced) How can researchers address low yields in large-scale syntheses of this compound?

Q. Methodological Answer :

- Process Optimization :

- Switch from batch to flow chemistry for precise control of reaction parameters (temperature, residence time).

- Use catalytic hydrogenation (H₂/Pd-C) instead of LiAlH₄ for safer, scalable reductions .

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., over-reduced or dimerized species) and adjust stoichiometry/reactant ratios .

(Basic) What analytical techniques differentiate this compound from its 3,5- isomer?

Q. Methodological Answer :

- NMR : The 2,5-isomer shows two distinct fluorine signals (para/meta coupling), while the 3,5-isomer exhibits a singlet for equivalent fluorines .

- IR Spectroscopy : Compare O-H stretching frequencies; steric effects in the 2,5-isomer may shift the -OH peak slightly (e.g., 3300 cm⁻¹ vs. 3350 cm⁻¹) .

(Advanced) How does fluorine substitution influence the reactivity of this compound in photochemical reactions?

Q. Methodological Answer :

- UV-Vis Spectroscopy : Fluorine’s electron-withdrawing effect red-shifts absorption maxima, enhancing photosensitivity.

- Photostability Testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Use results to design light-protected storage protocols .

(Advanced) What role does this compound play in materials science applications?

Q. Methodological Answer :

- Polymer Modification : Incorporate into epoxy resins as a crosslinking agent; fluorine enhances thermal stability and reduces dielectric constants.

- Liquid Crystals : Synthesize fluorinated mesogens by coupling with biphenyl derivatives. Characterize phase transitions via polarized optical microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.